molecular formula C9H10FNS B1364174 2-(m-Fluorophenyl)thiazolidine CAS No. 67086-83-3

2-(m-Fluorophenyl)thiazolidine

Cat. No.: B1364174
CAS No.: 67086-83-3
M. Wt: 183.25 g/mol
InChI Key: ANEUIKFKIJGTQX-UHFFFAOYSA-N
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Description

2-(m-Fluorophenyl)thiazolidine is a fluorinated organic compound with the molecular formula C9H10FNS and a molecular weight of 183.25 g/mol . It belongs to the thiazolidine class of compounds, which are characterized by a saturated five-membered ring containing both nitrogen and sulfur atoms. This structure is of significant interest in medicinal and agricultural chemistry research. Thiazolidine derivatives are extensively studied as versatile scaffolds and key synthetic intermediates. Researchers value this core structure for its potential role in developing new pharmacologically active molecules. While specific biological data for this compound is limited in the public domain, its structural features make it a valuable building block for creating compound libraries in drug discovery programs. It is also suitable for use in method development and analytical testing. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. The chemical structure incorporates a meta-fluorine substituent on the phenyl ring, which can influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems, making it a point of interest for structure-activity relationship (SAR) studies. Researchers can leverage this compound in exploring new chemical spaces and developing novel substances with potential applications in various life science fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEUIKFKIJGTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986117
Record name 2-(3-Fluorophenyl)-1,3-thiazolidine
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URL https://comptox.epa.gov/dashboard/DTXSID40986117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67086-83-3
Record name Thiazolidine, 2-(m-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Fluorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 2 M Fluorophenyl Thiazolidine

Electrophilic and Nucleophilic Reactivity of the Thiazolidine (B150603) Ring System

The thiazolidine ring contains both a secondary amine (N-3) and a thioether (S-1), which confer nucleophilic characteristics to the molecule. The lone pair of electrons on the nitrogen and sulfur atoms can participate in reactions with electrophiles. Conversely, the carbon atoms of the ring, particularly C-2, C-4, and C-5, can be susceptible to nucleophilic attack, especially when activated by adjacent functional groups.

The reactivity of the thiazolidine ring is also influenced by the substituent at the C-2 position. In the case of 2-(m-Fluorophenyl)thiazolidine, the electron-withdrawing nature of the m-fluorophenyl group can modulate the electron density of the ring system, thereby influencing its reactivity towards both electrophiles and nucleophiles. The thiazolidine ring is known to be a biologically active chemical structure and can react with biological molecules containing nucleophilic cysteines. nih.gov

Functionalization at Nitrogen (N-3) and Sulfur (S-1) Positions

The nitrogen and sulfur atoms are key sites for the derivatization of the this compound scaffold.

Alkylation and Acylation Reactions

The secondary amine at the N-3 position is readily susceptible to alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. mdpi.com This reaction introduces an alkyl group onto the nitrogen atom, altering the steric and electronic properties of the molecule.

N-acylation, the introduction of an acyl group, is typically performed using acyl chlorides or anhydrides. This transformation is significant as N-acylthiazolidinethiones have been investigated for their role in asymmetric synthesis. niscpr.res.inresearchgate.net However, studies on N-acylthiazolidinethione have shown that alkylation and acylation can sometimes lead to S-alkylated and O-acylated products instead of the desired α-alkylated and C-acylated products, depending on the reaction conditions and the stability of the enolate intermediate. niscpr.res.inresearchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Product Type
N-Alkylation Alkyl Halide N-Alkyl-2-(m-fluorophenyl)thiazolidine
N-Acylation Acyl Chloride N-Acyl-2-(m-fluorophenyl)thiazolidine

Oxidation Processes Involving the Sulfur Atom

The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides and sulfones. These oxidation reactions are typically carried out using oxidizing agents such as Oxone®. researchgate.netresearchgate.net The oxidation state of the sulfur atom can significantly impact the biological activity and physicochemical properties of the resulting derivatives.

Selective oxidation to the sulfoxide can often be achieved under controlled conditions, for instance, by using a specific number of equivalents of the oxidizing agent at room temperature. researchgate.netresearchgate.net Further oxidation to the sulfone may require harsher conditions, such as higher temperatures and an excess of the oxidizing agent. researchgate.net The stereochemistry of the resulting sulfoxide is an important consideration, as the oxidation of the sulfur atom introduces a chiral center. researchgate.netresearchgate.net

Modifications at Carbon Positions (C-2, C-4, C-5)

The carbon atoms of the thiazolidine ring also offer opportunities for chemical modification, leading to the synthesis of important classes of heterocyclic compounds.

Transformations Leading to Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a significant class of derivatives that can be synthesized from 2-arylthiazolidine precursors. A common method involves the cyclo-condensation of a Schiff base (formed from an aromatic aldehyde and an amine) with thioglycolic acid. nih.govnih.gov In the context of this compound, this would involve a multi-step synthesis where the thiazolidine ring is opened and reformed to incorporate the 4-oxo group.

The general synthesis of 2-aryl-thiazolidin-4-ones often involves a one-pot, three-component reaction between an amine, an aldehyde, and thioglycolic acid. This approach is highly efficient for generating a library of substituted thiazolidin-4-ones. nih.gov

Table 2: General Synthesis of Thiazolidin-4-ones

Reactant 1 Reactant 2 Reactant 3 Product
Amine Aromatic Aldehyde Thioglycolic Acid 2-Aryl-3-substituted-thiazolidin-4-one

Synthesis of Thiazolidin-2,4-dione Scaffolds from this compound Precursors

Thiazolidin-2,4-diones (TZDs) are another important class of heterocyclic compounds with significant biological activities. nih.govresearchgate.net The synthesis of TZD scaffolds can be achieved through various routes. One common method is the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione. nih.govresearchgate.net While this doesn't directly start from this compound, a precursor derived from it could potentially be used.

A more direct synthetic route to the thiazolidine-2,4-dione ring involves the reaction of thiourea (B124793) with a chloroacetic acid derivative. nih.govnih.gov To synthesize a 5-substituted TZD, such as one bearing a m-fluorobenzylidene group, a Knoevenagel condensation between 2,4-thiazolidinedione and m-fluorobenzaldehyde would be a typical approach. researchgate.net

Further derivatization of the TZD scaffold can be carried out at the N-3 position through alkylation or acylation reactions, similar to the parent thiazolidine ring. researchgate.net

Introduction of Exocyclic Moieties (e.g., Arylidene)

The introduction of an exocyclic arylidene group at the C5 position of a thiazolidine ring is most commonly achieved through a Knoevenagel condensation reaction. This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a basic catalyst. In the context of thiazolidine derivatives, this reaction is well-documented for 2,4-thiazolidinediones. The presence of two carbonyl groups adjacent to the C5 methylene group in these compounds significantly increases its acidity, facilitating deprotonation and subsequent nucleophilic attack on the aldehyde.

However, in the case of this compound, the methylene group at the C5 position is not activated by adjacent electron-withdrawing groups. The absence of these activating groups renders the C5 protons significantly less acidic. Consequently, standard Knoevenagel condensation conditions are generally ineffective for inducing a reaction between this compound and aromatic aldehydes. The lack of activation of the C5-methylene protons makes deprotonation under typical basic catalysis challenging, thus hindering the formation of the necessary carbanion intermediate for the condensation to proceed.

While direct Knoevenagel condensation is not a viable strategy, alternative, more forceful methods could theoretically be employed, although they are not commonly reported for this specific substrate. These might include the use of very strong bases to generate the C5-anion, followed by reaction with an aldehyde. However, such harsh conditions could lead to undesired side reactions, including ring cleavage or decomposition of the starting material.

Table 1: Comparison of Reactivity in Knoevenagel Condensation

CompoundC5 Methylene Group ActivityReactivity in Knoevenagel Condensation
2,4-ThiazolidinedioneActivated (by two C=O groups)High
This compound Non-activated Very Low / Negligible

This table is generated based on established principles of organic chemistry, as no direct experimental data for the Knoevenagel condensation of this compound was found in the surveyed literature.

Dimerization and Polymerization Pathways of Fluorophenylthiazolidine Units

The potential for this compound to undergo dimerization or polymerization is another area of interest. Several theoretical pathways can be considered, though experimental evidence for this specific compound is scarce.

One possible pathway for polymerization is cationic ring-opening polymerization (CROP). This method is effective for other five-membered heterocyclic compounds, such as 2-oxazolines. However, attempts to polymerize 2-methyl-2-thiazoline via CROP have been reported to be unsuccessful. This suggests that the thiazolidine ring, in the absence of activating substituents, may be inherently less reactive towards ring-opening polymerization under cationic conditions compared to its oxazoline analogue. The sulfur atom in the thiazolidine ring may influence the ring strain and the stability of the propagating cationic species differently than the oxygen in an oxazoline ring, potentially hindering the polymerization process.

Another theoretical possibility is the formation of dimers. For some related heterocyclic systems, such as thiazol-2-ylidenes (which are carbene species and structurally different from thiazolidines), dimerization is a known process. However, for a saturated thiazolidine ring like that in this compound, dimerization is not a commonly observed reaction. Acid-catalyzed self-condensation or other intermolecular reactions leading to dimers would likely require specific functional groups on the thiazolidine ring that are not present in the parent compound.

N,S-acetals, the structural class to which this compound belongs, can in some cases exhibit dynamic behavior involving ring-opening and closing. In principle, intermolecular reactions of the opened-ring form could lead to oligomers or polymers, but this is highly dependent on the specific substitution pattern and reaction conditions. There is currently no literature to suggest that this compound undergoes such reactions to form stable dimers or polymers.

Table 2: Potential Polymerization Behavior of this compound

Polymerization TypePlausibility for this compoundRationale
Cationic Ring-Opening PolymerizationLowAnalogous 2-alkyl-2-thiazolines are reported to be unreactive.
DimerizationLowLack of activating groups or known pathways for self-condensation.

This table is based on the extrapolation of reactivity from related compounds, as direct experimental data for the dimerization and polymerization of this compound is not available in the reviewed scientific literature.

Advanced Spectroscopic Characterization Techniques in Fluorophenylthiazolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For 2-(m-Fluorophenyl)thiazolidine, NMR analysis provides definitive evidence for its covalent framework and the connectivity of its atoms.

In a typical ¹H NMR spectrum, the protons on the thiazolidine (B150603) ring would exhibit characteristic signals. The methine proton at the C2 position (CH-Ar), being adjacent to both a sulfur and a nitrogen atom as well as the aromatic ring, would appear as a distinct singlet or a finely split multiplet in a specific chemical shift range. The methylene (B1212753) protons at C4 and C5 of the thiazolidine ring are diastereotopic and would likely appear as complex multiplets due to geminal and vicinal coupling. The N-H proton of the thiazolidine ring would typically present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The protons of the m-fluorophenyl group would produce signals in the aromatic region of the spectrum. The fluorine atom at the meta position influences the electronic environment of the adjacent protons, leading to characteristic splitting patterns and chemical shifts that confirm the substitution pattern.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The C2 carbon of the thiazolidine ring would be observed at a chemical shift indicative of its position between two heteroatoms. The C4 and C5 methylene carbons would appear in the aliphatic region. The carbons of the m-fluorophenyl ring would show signals in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹H NMR
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
NH 2.0 - 4.0 Broad Singlet
C5-H 3.0 - 3.4 Multiplet
C4-H 4.1 - 4.5 Multiplet
C2-H 5.6 - 5.9 Singlet

¹³C NMR

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C5 25 - 35
C4 50 - 60
C2 65 - 75
Aromatic Cs 110 - 145

| C -F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a series of absorption bands characteristic of its structural features.

A key feature would be the N-H stretching vibration from the secondary amine of the thiazolidine ring, typically appearing as a moderate-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups on the thiazolidine ring would be observed just below 3000 cm⁻¹, while the aromatic C-H stretches of the fluorophenyl ring would appear just above 3000 cm⁻¹.

The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the range of 1100-1250 cm⁻¹, providing clear evidence of the fluorine substituent. Other characteristic peaks would include those for C-N and C-S stretching, which typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine) Stretch 3300 - 3500 Medium
C-H (Aromatic) Stretch 3010 - 3100 Medium
C-H (Aliphatic) Stretch 2850 - 2960 Medium
C=C (Aromatic) Stretch 1400 - 1600 Medium-Strong
C-F (Aryl Fluoride) Stretch 1100 - 1250 Strong
C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₉H₁₀FNS), the molecular weight is 183.25 g/mol , and its monoisotopic mass is 183.0518 Da nih.gov.

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass (m/z ≈ 183). This peak confirms the molecular formula of the compound. The molecular ion is often unstable and undergoes fragmentation, yielding smaller, charged fragments that provide clues about the molecule's structure.

The fragmentation pattern of this compound would likely be characterized by several key bond cleavages. A primary fragmentation pathway would involve the cleavage of the bond between the C2 of the thiazolidine ring and the fluorophenyl group, resulting in a fragment ion corresponding to the fluorophenyl cation (m/z 95) or the thiazolidine radical cation. Another common fragmentation would be the cleavage of the thiazolidine ring itself. This can lead to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, resulting in characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value Identity Description
183 [C₉H₁₀FNS]⁺ Molecular Ion (M⁺)
95 [C₆H₄F]⁺ Fluorophenyl cation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

While a specific crystal structure for this compound has not been reported in publicly available databases, analysis of related structures, such as derivatives of 2-phenylthiazolidinone, allows for a well-founded prediction of its solid-state conformation researchgate.net. It is expected that the five-membered thiazolidine ring would be nearly planar researchgate.net. The m-fluorophenyl substituent at the C2 position would likely be oriented at a significant dihedral angle with respect to the plane of the thiazolidine ring to minimize steric hindrance.

In the crystal lattice, intermolecular interactions such as hydrogen bonds involving the N-H group of the thiazolidine ring and potentially weak C-H···F or C-H···π interactions would play a crucial role in stabilizing the crystal packing. A definitive analysis, however, would require successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis. Should such data become available, it would be presented in a format similar to the table below.

Table 4: Hypothetical Crystallographic Data for this compound Note: This table is a template for expected data, as no published crystal structure is currently available.

Parameter Value
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined

Computational Chemistry and Theoretical Investigations of 2 M Fluorophenyl Thiazolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and orbital energies, which are crucial for interpreting chemical reactivity.

Density Functional Theory (DFT) has become a primary method for studying the geometric and electronic properties of thiazolidine (B150603) derivatives due to its balance of accuracy and computational efficiency. nih.govmdpi.com Calculations, often employing the B3LYP hybrid functional with a basis set such as 6–311++G(d,p), are used to determine the molecule's most stable three-dimensional structure (optimized geometry). researchgate.net These studies provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. researchgate.net

ParameterDescriptionTypical Calculation Method
Optimized GeometryThe lowest energy arrangement of atoms, providing bond lengths and angles.DFT/B3LYP/6-311++G(d,p)
Dipole MomentA measure of the net molecular polarity arising from charge distribution.DFT/B3LYP
Mulliken's Atomic ChargesProvides an estimation of the partial charge on each atom in the molecule.DFT/B3LYP

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, offer an alternative to DFT for high-accuracy calculations, particularly in conformational analysis. researchgate.net These methods are derived directly from theoretical principles without the inclusion of experimental data. They can be employed to calculate the potential energy surface of 2-(m-Fluorophenyl)thiazolidine, identifying various stable conformers and the energy barriers for rotation around single bonds. This information is critical for understanding the molecule's flexibility and which shapes it is likely to adopt in different environments. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. researchgate.netnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netscispace.com These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netmdpi.com Molecules with low chemical hardness are typically more reactive than those with high hardness. researchgate.net

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical stability and reactivity.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the ability to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Global Softness (S)1 / (2η)The reciprocal of hardness; indicates capacity to receive electrons.
Electrophilicity Index (ω)χ² / (2η)Measures the ability to act as an electrophile.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net The MEP map helps predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netscispace.com

For this compound, the MEP map would typically show:

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to negative electrostatic potential. They are located around electronegative atoms like fluorine, nitrogen, and sulfur, indicating likely sites for electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient and have positive electrostatic potential. They are generally found around hydrogen atoms, particularly the N-H proton of the thiazolidine ring, marking them as probable sites for nucleophilic attack. researchgate.net

Conformational Analysis and Molecular Dynamics (MD) Simulations

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Conformational analysis combined with Molecular Dynamics (MD) simulations provides insight into the flexibility and time-dependent behavior of this compound. nih.govnih.gov

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. A simulation of this compound, typically running for hundreds of nanoseconds, can reveal the stability of its structure, conformational transitions, and how it interacts with a solvent like water. nih.govmdpi.com Techniques such as Principal Component Analysis (PCA) can be applied to the simulation trajectory to identify the most significant collective motions within the molecule. nih.gov

Computational Studies on Intermolecular Interactions and Binding Affinities (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, usually a protein). nih.govresearchgate.net For this compound, docking studies are essential for identifying potential biological targets and understanding the structural basis of its activity. amazonaws.com

In a typical docking study, the this compound structure is placed into the binding site of a target protein, and various conformations are sampled. scispace.com The results are ranked using a scoring function that estimates the binding free energy (ΔG), with more negative values indicating stronger binding. nih.gov These studies reveal key intermolecular interactions, such as:

Hydrogen Bonds: Often formed between the N-H group of the thiazolidine ring and polar residues in the protein active site, such as serine or cysteine. nih.gov

Hydrophobic Interactions: The m-fluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov

π-π Interactions: The aromatic phenyl ring can stack with aromatic residues like tyrosine or phenylalanine. nih.gov

Thiazolidine derivatives are often docked against targets like protein kinases (e.g., VEGFR-2) and nuclear receptors (e.g., PPARγ). nih.govnih.gov

ParameterDescriptionSignificance
Binding Affinity / EnergyEstimated free energy of binding (kcal/mol) between the ligand and protein.Predicts the strength of the interaction; more negative values are better. nih.gov
Binding ModeThe specific orientation and conformation of the ligand within the active site.Reveals how the ligand fits and which parts are important for binding.
Key Interacting ResiduesSpecific amino acids in the protein that form hydrogen bonds or hydrophobic contacts.Identifies the crucial interactions responsible for stabilizing the complex. nih.gov

Lack of Published Research Hinders In-Depth Thermodynamic Analysis of this compound Transformations

A comprehensive review of scientific literature reveals a notable absence of dedicated computational and theoretical investigations into the thermodynamics of transformations involving the chemical compound this compound. Despite the growing interest in fluorinated heterocyclic compounds within medicinal and materials chemistry, this specific molecule has yet to be the subject of detailed theoretical thermodynamic studies, precluding an in-depth analysis of its reaction energies, equilibria, and thermal stability.

Computational chemistry serves as a powerful tool for predicting and understanding the thermodynamic properties of chemical reactions, including transformations of complex organic molecules. Theoretical studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate key thermodynamic parameters. These parameters include the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of reactants, products, and transition states. Such calculations are invaluable for predicting the spontaneity and feasibility of chemical processes, understanding reaction mechanisms, and guiding synthetic efforts.

For a compound like this compound, theoretical thermodynamic studies could provide crucial insights into various potential transformations. These might include ring-opening reactions, conformational changes, or reactions at the fluorophenyl or thiazolidine moieties. By calculating the energy changes associated with these transformations, researchers could predict the most likely reaction pathways and the stability of the resulting products.

However, a thorough search of academic databases and computational chemistry literature has not yielded any studies that specifically report on these thermodynamic parameters for this compound transformations. While research exists on other substituted thiazolidine derivatives, the unique electronic effects of the meta-positioned fluorine atom on the phenyl ring would significantly influence the thermodynamics of any transformation. Therefore, extrapolating data from other, non-identical compounds would not be scientifically rigorous.

The absence of such research means that key data, which would typically be presented in tables summarizing calculated thermodynamic values for specific reactions, is not available. For instance, a hypothetical data table for a transformation of this compound would ideally include:

Calculated Enthalpy of Reaction (ΔH)

Calculated Entropy of Reaction (ΔS)

Calculated Gibbs Free Energy of Reaction (ΔG)

Equilibrium Constants (K) derived from these values.

Without dedicated computational studies, any discussion of the theoretical thermodynamics of this compound transformations remains speculative. The scientific community has not yet directed its focus to this specific area, highlighting a gap in the current body of knowledge. Future computational research would be necessary to generate the data required for a thorough thermodynamic analysis of this compound's reactivity and stability.

Mechanistic Studies of Thiazolidine Ring Formation and Transformations Involving Fluorophenyl Analogues

Detailed Reaction Mechanisms of Condensation-Cyclization Processes

The formation of the 2-(m-Fluorophenyl)thiazolidine ring is a classic example of a condensation-cyclization reaction, typically involving the reaction of m-fluorobenzaldehyde with an amino-thiol, such as cysteamine (B1669678). The mechanism can be delineated into two primary stages: the formation of a hemiaminal intermediate followed by an intramolecular cyclization.

Initially, the nitrogen atom of the amino group of cysteamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of m-fluorobenzaldehyde. This nucleophilic addition leads to the formation of a transient zwitterionic intermediate, which rapidly undergoes proton transfer to yield a neutral hemiaminal (also known as a carbinolamine). This step is generally reversible.

The subsequent and often rate-determining step is the intramolecular cyclization of the hemiaminal intermediate. The thiol group (-SH) of the cysteamine moiety, being a potent nucleophile, attacks the carbon atom of the carbinolamine. This nucleophilic attack results in the displacement of the hydroxyl group as a molecule of water, leading to the closure of the five-membered thiazolidine (B150603) ring. The final step is the deprotonation of the sulfonium (B1226848) ion to yield the stable this compound.

Two plausible pathways for the cyclization step have been proposed. One pathway involves the direct S-cyclization of the hemiaminal. An alternative pathway suggests the initial dehydration of the hemiaminal to form a Schiff base (imine) intermediate, followed by the intramolecular nucleophilic attack of the thiol group on the iminium carbon. The prevailing mechanism can be influenced by the reaction conditions, such as pH and the presence of catalysts.

Table 1: Key Intermediates in the Condensation-Cyclization of m-Fluorobenzaldehyde and Cysteamine

IntermediateStructureRole in the Mechanism
HemiaminalA tetrahedral intermediate with both an amino and a hydroxyl group attached to the same carbon.Precursor to cyclization.
Schiff Base (Imine)Formed by the dehydration of the hemiaminal.An electrophilic intermediate for intramolecular cyclization.
Sulfonium IonA positively charged sulfur-containing intermediate formed during ring closure.Deprotonates to form the final thiazolidine ring.

Role of Catalysis in Thiazolidine Ring Closure (e.g., Acidic Self-Catalysis, Organocatalysis)

Catalysis plays a pivotal role in accelerating the formation of the thiazolidine ring. The reaction can be subject to both acid and organocatalysis.

Acidic Self-Catalysis: In the absence of an external acid catalyst, the reaction can exhibit acidic self-catalysis, particularly if the aminothiol (B82208) is used as its hydrochloride salt. The protonated amine can facilitate the dehydration of the hemiaminal intermediate to form the more electrophilic iminium ion, thereby accelerating the rate of the subsequent intramolecular cyclization. The general mechanism of acid catalysis involves the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity and facilitates the initial nucleophilic attack by the amine.

Organocatalysis: Organocatalysts, such as secondary amines (e.g., piperidine, proline), can also effectively promote thiazolidine formation. These catalysts operate through different mechanistic pathways. For instance, a secondary amine can react with the aldehyde to form a more reactive enamine or iminium ion intermediate, which then readily reacts with the aminothiol. In the context of forming 2-arylthiazolidines, organocatalysts can enhance the rate of both the initial condensation and the subsequent cyclization steps. The choice of organocatalyst can also influence the stereochemical outcome of the reaction when chiral substrates or catalysts are employed.

Table 2: Comparison of Catalytic Effects on Thiazolidine Ring Closure

Catalyst TypeMechanistic RoleExpected Outcome on Reaction Rate
Acid Catalyst (e.g., HCl, p-TsOH)Protonates the carbonyl group, increasing its electrophilicity; facilitates dehydration of the hemiaminal.Significant rate enhancement.
Organocatalyst (e.g., Piperidine)Forms a more reactive iminium ion intermediate with the aldehyde.Moderate to significant rate enhancement.
No Catalyst (Self-Catalysis)Relies on the inherent acidity/basicity of reactants.Slower reaction rate compared to catalyzed reactions.

Mechanistic Insights into Exocyclic Bond Formation

The thiazolidine ring, once formed, can undergo further functionalization. A common modification is the introduction of an exocyclic double bond at the C5 position, often through a Knoevenagel condensation reaction. This reaction typically involves the condensation of a 2-aryl-thiazolidin-4-one with an aldehyde or ketone in the presence of a basic catalyst.

The mechanism of the Knoevenagel condensation for forming a 5-arylidene-thiazolidine derivative proceeds as follows:

Deprotonation: A base (e.g., piperidine, sodium acetate) abstracts a proton from the C5 position of the thiazolidin-4-one ring. The acidity of this proton is enhanced by the two adjacent carbonyl groups (in the case of thiazolidinediones) or the single carbonyl group and the sulfur atom. This deprotonation generates a nucleophilic enolate intermediate.

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (e.g., another molecule of m-fluorobenzaldehyde). This step results in the formation of an aldol-type addition product.

Dehydration: The aldol (B89426) adduct subsequently undergoes dehydration (elimination of a water molecule) to form a stable, conjugated system, resulting in the formation of the exocyclic C=C double bond. This dehydration step is often the driving force for the reaction.

The presence of the electron-withdrawing fluorine atom on the phenyl ring at the C2 position can influence the reactivity of the thiazolidine ring in such subsequent reactions.

Stereochemical Mechanisms in Chiral Fluorophenylthiazolidine Synthesis

The synthesis of chiral this compound derivatives can be achieved through various stereoselective strategies. A common approach involves the use of a chiral starting material, such as L-cysteine or D-cysteine.

When L-cysteine reacts with m-fluorobenzaldehyde, the stereocenter at the C4 position of the resulting thiazolidine ring is predetermined by the chirality of the cysteine. The condensation-cyclization reaction then generates a new stereocenter at the C2 position. This typically results in the formation of a mixture of diastereomers, (2R,4R) and (2S,4R), or (2S,4S) and (2R,4S) if D-cysteine is used.

The diastereoselectivity of the reaction, i.e., the preferential formation of one diastereomer over the other, is influenced by several factors, including the reaction conditions (temperature, solvent, pH) and the steric and electronic properties of the substituents. The formation of the thermodynamically more stable diastereomer is often favored. The mechanism of stereochemical control involves the facial selectivity of the intramolecular nucleophilic attack of the thiol group on the intermediate iminium ion. The bulky substituents on the chiral center of cysteine can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer.

Alternatively, chiral auxiliaries attached to the nitrogen atom or other parts of the reactants can be employed to control the stereochemical outcome. These auxiliaries create a chiral environment that directs the formation of one enantiomer or diastereomer over the other, and they can be removed after the reaction to yield the desired chiral product.

Advanced Applications of 2 M Fluorophenyl Thiazolidine and Its Derivatives in Organic and Medicinal Chemistry Research

Utilization as Building Blocks in Complex Molecule Synthesis

The 2-(m-Fluorophenyl)thiazolidine scaffold and its analogs are valuable building blocks for constructing more complex, biologically active molecules. The thiazolidine (B150603) ring can be synthesized through various methods, including multicomponent reactions (MCRs), which offer efficiency and high atom economy. nih.gov A common approach involves the condensation of an amine, an aldehyde (such as m-fluorobenzaldehyde), and a thiol-containing compound like thioglycolic acid or cysteamine (B1669678). nih.govresearchgate.net

Derivatives such as 4-thiazolidinones, which feature a carbonyl group at the 4-position, are particularly important. researchgate.net These structures serve as key intermediates for a wide range of pharmacologically active compounds. For instance, novel fluorinated thiazolidin-4-one derivatives have been synthesized through a two-step process starting from various aniline derivatives. researchgate.netresearchgate.net Furthermore, the thiazolidine-2,4-dione (TZD) nucleus is a privileged structure found in numerous therapeutic agents. nih.govnih.gov Synthetic strategies allow for modifications at the N-3 and C-5 positions, leading to a vast library of compounds. mdpi.commdpi.com For example, Knoevenagel condensation of a TZD with an aldehyde is a common method to introduce substituents at the 5-position. mdpi.com

The fluorophenyl moiety itself is crucial, often incorporated to enhance biological activity or metabolic stability. Research has demonstrated the synthesis of various fluorinated heterocyclic systems, such as 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, highlighting the utility of fluorinated phenyl groups as key synthetic precursors. acs.org

Synthetic MethodReactantsProduct TypeReference
Three-Component ReactionAldehyde, Amine, Thioglycolic Acid4-Thiazolidinones nih.gov
Two-Step SynthesisAniline derivatives, Ethyl Isothiocyanate, Cyclizing AgentFluorinated Thiazolidin-4-ones researchgate.net
Knoevenagel CondensationThiazolidine-2,4-dione, Aromatic Aldehyde5-Arylidene-thiazolidine-2,4-diones mdpi.com
CyclocondensationSchiff's Base, Thioglycolic Acid2,3-disubstituted-thiazolidin-4-ones ekb.eg

Role in the Development of Catalytic Systems and Chiral Ligands

The inherent stereochemistry of certain thiazolidine derivatives makes them attractive candidates for the development of chiral ligands for asymmetric catalysis. When synthesized from chiral starting materials like L-cysteine, thiazolidine derivatives can be converted into stereoselective bicyclic products. rsc.org These rigid, chiral structures can coordinate with metal centers, creating an asymmetric environment that guides the stereochemical outcome of a chemical reaction.

The reaction of L-cysteine with carbonyl compounds produces thiazolidine derivatives that can undergo stereoselective rearrangement to form chiral bicyclic systems, such as fused oxathiane–γ-lactam structures. rsc.org The substituents on the thiazolidine ring, including a potential m-fluorophenyl group at the 2-position, would influence the steric and electronic properties of the resulting ligand, thereby tuning its efficacy and selectivity in catalytic applications.

While direct examples utilizing this compound in catalysis are specific, the principle is well-established with related heterocyclic scaffolds. For instance, C2-symmetric chiral ligands based on thiophene have been successfully used in copper-catalyzed Friedel–Crafts asymmetric alkylation, demonstrating good yields and high enantioselectivity. nih.gov This highlights the potential of sulfur- and nitrogen-containing heterocycles, including functionalized thiazolidines, to serve as platforms for effective chiral ligands in a variety of asymmetric transformations. nih.gov

Thiazolidine PrecursorTransformationResulting Chiral SystemPotential ApplicationReference
L-cysteine derived thiazolidinesStereoselective RearrangementFused oxathiane–γ-lactam bicyclic systemAsymmetric Synthesis rsc.org
Functionalized ThiazolidinesMetal CoordinationChiral Metal-Ligand ComplexAsymmetric Catalysis nih.gov

Exploration as Scaffolds for Chemical Probes and Biosensors

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target, often an enzyme or receptor. The thiazolidine scaffold, particularly when functionalized, is an excellent platform for designing such probes. researchgate.netnih.gov Its derivatives can be modified to incorporate reporter groups or reactive functionalities while maintaining a core structure that provides target affinity.

A notable example involves fluorine-substituted rhodanine derivatives (a class of thiazolidinones), which have been synthesized and evaluated as enzymatic probes. nih.gov Specifically, these compounds were used as probes for cellobiase activity and as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein relevant to cancer. nih.gov The presence of fluorine atoms was found to be a key feature in the more bioactive compounds, demonstrating the utility of the fluorophenyl-thiazolidine motif in probe development. nih.gov The ability to systematically modify the scaffold, for instance through N- or S-alkylation, allows for the fine-tuning of a probe's properties. nih.gov

The development of these probes relies on the inherent biological activity of the 4-thiazolidinone (B1220212) core. researchgate.net By creating a library of derivatives with varied substituents, researchers can identify molecules with high potency and selectivity for a target of interest, which can then be further developed into imaging agents or activity-based probes to interrogate biological pathways.

Probe ScaffoldTargetApplicationKey Structural FeatureReference
Fluorine-substituted RhodanineCellobiaseEnzymatic Activity Probep-Fluorophenyl group nih.gov
Fluorine-substituted RhodanineCDK2Enzyme Inhibition ProbeN, S, O-alkyl substitutions nih.gov

Foundations for Structure-Activity Relationship (SAR) Studies in Targeted Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold provides a versatile foundation for such studies, as modifications can be systematically made to the phenyl ring, the thiazolidine ring, and its substituents to probe interactions with a biological target. researchgate.net

Numerous studies have explored the SAR of thiazolidinone derivatives. For example, a series of 4-thiazolidinones were evaluated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), an important enzyme in pyrimidine biosynthesis. nih.gov SAR analysis revealed that hydrophobic substitutions at the para- or meta-positions of the phenyl group were favorable for improving inhibitory activity. nih.gov In another study on analogues of FPMINT, an inhibitor of human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hkfrontiersin.org

These studies underscore the importance of the fluorophenyl group. The position of the fluorine atom (ortho, meta, or para) and the presence of other substituents can drastically alter a compound's potency and selectivity. researchgate.netekb.eg For instance, in the development of anticancer agents, it was found that derivatives with fluorine functionality at both meta-positions of the aromatic ring showed promising potential. researchgate.net SAR data is often presented by comparing the half-maximal inhibitory concentration (IC50) or other activity metrics across a series of related compounds.

SAR of 4-Thiazolidinone Derivatives as hDHODH Inhibitors nih.gov
CompoundKey Substitution (R group on Phenyl Ring)IC50 (µM)
214-Cl5.17
224-Br4.21
234-CF33.56
243-Cl2.53
253-Br2.11

These detailed SAR studies are crucial for rational drug design, enabling the optimization of lead compounds to enhance efficacy and selectivity, ultimately leading to the development of more effective therapeutic agents. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(m-Fluorophenyl)thiazolidine, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of thiazolidine derivatives typically involves cyclocondensation reactions between thiols and aldehydes/ketones. For fluorinated analogs like this compound, microwave-assisted synthesis (40–120°C, 10–30 min) or ultrasound-mediated methods can enhance reaction efficiency and reduce side products . Solvent-free conditions with reusable catalysts (e.g., Amberlyst A-15) are preferred for high atom economy (~85–92% yield) . Key parameters include:

  • Catalyst type : Acidic catalysts (e.g., HCl, H₂SO₄) accelerate ring closure.
  • Temperature : Optimal range: 60–80°C to avoid decomposition of the fluorophenyl group.
  • Workup : Ethyl acetate/water extraction followed by silica gel chromatography (hexane:EtOAc 3:1) ensures purity >95% .

Q. How can structural characterization of this compound derivatives be systematically validated?

  • Methodological Answer : A multi-spectral approach is critical:

  • FTIR : Confirm thiazolidine ring formation via C–N stretching (1310–1325 cm⁻¹) and C–S bonds (680–720 cm⁻¹) .
  • NMR : ¹H NMR should show characteristic thiazolidine H-2 and H-4 protons as doublets (δ 4.3–5.6 ppm) and aromatic protons from the m-fluorophenyl group (δ 6.9–7.5 ppm) .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound analogs across studies?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. To address this:

  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing -F vs. -NO₂) on dipole moments and binding affinities. Lower dipole moments (<3.5 Debye) correlate with enhanced Gram-positive antibacterial activity .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (AChE) or PPAR-γ. For example, m-fluorophenyl groups may occupy hydrophobic pockets in PPAR-γ (binding energy ≤−8.5 kcal/mol) .
  • Replicate Assays : Standardize protocols (e.g., MIC values against S. aureus ATCC 29213) to minimize variability .

Q. How can computational methods optimize the design of this compound derivatives for multi-target drug discovery?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify essential features (e.g., thiazolidine ring, fluorophenyl hydrophobicity) using tools like Schrödinger’s Phase.
  • ADMET Prediction : Use SwissADME to assess bioavailability (TPSA ≤76 Ų) and CYP450 inhibition risks. Fluorine substitution reduces metabolic degradation but may increase plasma protein binding .
  • Multi-Target Docking : Prioritize derivatives with dual PPAR-γ/α agonism (e.g., ΔG ≤−9.0 kcal/mol for both targets) for diabetes or cancer applications .

Q. What analytical techniques are critical for detecting trace impurities in this compound samples?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (ACN:H₂O gradient) to separate byproducts (e.g., unreacted thiols or aldehydes). Limit quantification (LOQ) ≤0.1% .
  • GC with NP Detectors : Calibrate with N-methyl-acetamide as an internal standard for formaldehyde adduct detection .
  • XRD : Confirm crystalline purity; deviations >0.02 Å in unit cell parameters indicate polymorphic contamination .

Safety and Handling Protocols

  • Storage : Keep under argon at −20°C to prevent oxidation of the thiazolidine ring .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.